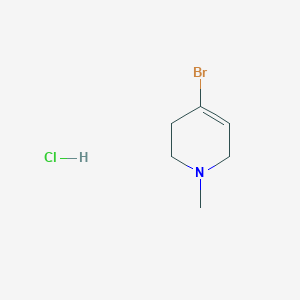

4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride

Description

4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride is a partially unsaturated six-membered heterocyclic compound featuring a bromine atom at position 4 and a methyl group at position 1. The 3,6-dihydro-2H-pyridine scaffold indicates one double bond in the ring, conferring unique reactivity and physicochemical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its hydrochloride salt form enhances solubility and stability, making it suitable for further chemical modifications .

Properties

IUPAC Name |

4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN.ClH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUVPYSJOGRMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride typically involves the bromination of a dihydropyridine precursor. One common method includes the reaction of tetrahydropyran-4-one with p-methyl toluene in ethanol, followed by the addition of DBU and dichloromethane. NBS is then added to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.

Scientific Research Applications

4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the dihydropyridine ring play crucial roles in its reactivity and binding properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

MPTP Hydrochloride (1-Methyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride)

- Structural Differences : MPTP replaces the bromine at position 4 with a phenyl group.

- Molecular Formula : C₁₂H₁₆ClN (vs. C₆H₉BrClN for the target compound).

- Applications : MPTP is a well-characterized neurotoxin used to model Parkinson’s disease in rodents. It induces dopaminergic neuron degeneration via mitochondrial dysfunction .

- Solubility : MPTP hydrochloride exhibits a water solubility of ≥21 mg/mL, facilitating its use in in vivo studies .

4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride

- Reactivity : The saturated structure reduces conjugation, altering its electronic properties and making it less reactive in cycloaddition or substitution reactions compared to the partially unsaturated target compound .

3-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrobromide

- Structural Differences : A fused bicyclic system with bromine and chlorine substituents.

- Applications : Used in materials science and as a ligand in catalysis. The imidazo-pyridine core enhances binding affinity in medicinal chemistry applications .

Table 1: Structural and Physicochemical Comparison

Pharmacological and Toxicological Profiles

- MPTP Hydrochloride : Causes selective degeneration of nigrostriatal dopaminergic neurons via its metabolite MPP⁺, which inhibits mitochondrial complex I .

- Target Compound: No direct neurotoxic data are available, but the bromine substituent may reduce bioactivation risks compared to MPTP’s phenyl group, which is critical for metabolic conversion to MPP⁺.

Table 2: Pharmacological Comparison

Physicochemical Properties

- However, hydrochloride salts generally improve aqueous solubility compared to free bases .

- Stability : The dihydro-pyridine ring in the target compound may be prone to oxidation, necessitating storage under inert conditions, whereas MPTP’s phenyl group enhances stability .

Biological Activity

4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- IUPAC Name : 4-Bromo-1-methyl-3,6-dihydro-2H-pyridine hydrochloride

- Molecular Formula : C7H8BrClN

- Molecular Weight : 227.50 g/mol

Biological Activity Overview

The biological activity of 4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride primarily revolves around its pharmacological properties, which include antibacterial, antifungal, and potential anticancer activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study evaluating its efficacy found that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Salmonella typhi | 15 µg/mL |

The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial effects, 4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride has shown antifungal activity. In vitro studies demonstrated its effectiveness against common fungal pathogens.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 20 µg/mL |

| Aspergillus niger | 30 µg/mL |

The precise mechanism by which 4-Bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal survival.

- Receptor Binding : It could bind to receptors involved in cellular signaling pathways, altering cellular responses.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Antibacterial Efficacy Study :

- A recent study evaluated the antibacterial properties against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a significant inhibitory effect with MIC values lower than those of standard antibiotics.

-

Antifungal Activity Assessment :

- Another study focused on the antifungal activity against Candida albicans. The findings suggested that the compound could serve as a potential therapeutic agent for fungal infections resistant to conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.